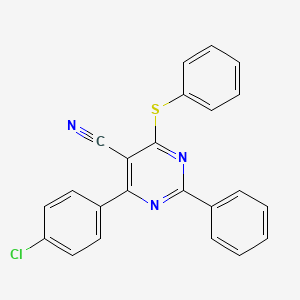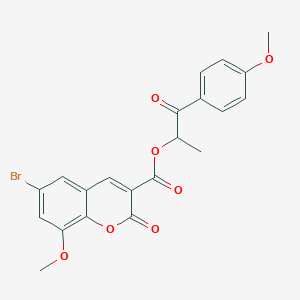![molecular formula C10H11ClN2O2 B2741473 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2361643-92-5](/img/structure/B2741473.png)
7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with diketones or β-diketones.
Methylation: The imidazo[1,2-a]pyridine core is then methylated at the 7 and 8 positions using methylating agents like methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions: 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce nitro groups or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or halides to replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Amines, halides, strong bases or acids.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Amides, ethers, esters.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: Imidazo[1,2-a]pyridines, including 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to inhibit bacterial and viral replication and to induce apoptosis in cancer cells.
Medicine: The compound is investigated for its therapeutic potential in treating diseases such as tuberculosis, cancer, and viral infections. Its derivatives are being developed as new drugs with improved efficacy and safety profiles.
Industry: In material science, this compound is used in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors.
作用機序
The mechanism by which 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis by activating caspase pathways or inhibiting cell proliferation signals.
類似化合物との比較
Imidazo[1,2-a]pyridine
2,7-Dimethylimidazo[1,2-a]pyridine
7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness: 7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which influences its chemical reactivity and biological activity. Its methyl groups at positions 7 and 8 enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and reach intracellular targets.
特性
IUPAC Name |
7,8-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-6-3-4-12-5-8(10(13)14)11-9(12)7(6)2;/h3-5H,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVFYZVQIGDFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CN2C=C1)C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2741390.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2741394.png)


![3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2741399.png)




![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2741407.png)



